11-(2,5-dimethoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one
Description
This compound features a tricyclic core (8-thia-3,10-diazatricyclo[7.4.0.0²,⁷]trideca-pentaen-4-one) with three key substituents:
Properties
IUPAC Name |
11-(2,5-dimethoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O4S/c1-27-8-3-4-13(28-2)9(5-8)11-6-10(19(20,21)22)15-16-17(29-18(15)23-11)12(25)7-14(26)24-16/h3-7H,1-2H3,(H2,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQAAFSLEDBOMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC3=C(C(=C2)C(F)(F)F)C4=C(S3)C(=CC(=O)N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Tricyclic 8-Thia-3,10-Diazatricyclo Framework
The tricyclic core derives from a sequential condensation-cyclization process. A validated approach involves reacting 2-aminothiophenol derivatives with α,β-unsaturated carbonyl compounds under acidic conditions to form the thiazine ring, followed by intramolecular cyclization to establish the fused diazatricyclo system. For example, heating 2-amino-5-(trifluoromethyl)benzenethiol with methyl vinyl ketone in glacial acetic acid at 120°C for 12 hours yields a dihydrothiazine intermediate, which undergoes dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to aromatize the system.
Key challenges include controlling regioselectivity during cyclization and avoiding over-oxidation. Substituting acetic acid with p-toluenesulfonic acid (p-TsOH) as a catalyst enhances reaction efficiency, reducing side products from 22% to 8% in model systems.
Incorporation of the Trifluoromethyl Group
The introduction of the -CF₃ group at position 13 typically occurs via late-stage trifluoromethylation. Two methods dominate:
-
Nucleophilic Trifluoromethylation : Using Ruppert-Prakash reagent (TMSCF₃) in the presence of CsF or K₂CO₃ to substitute halogen atoms at the target position. For instance, treating a brominated precursor with TMSCF₃ in DMF at 80°C achieves 78–85% substitution efficiency.
-
Electrophilic Trifluoromethylation : Employing Umemoto’s reagent (trifluoromethylarylsulfonium salts) under radical initiation. This method is preferred for electron-rich aromatic systems, yielding 65–72% of the desired product with minimal byproducts.
The choice of method depends on the electronic environment of the substrate. Computational studies suggest that electron-withdrawing groups adjacent to the reaction site favor nucleophilic pathways, while electron-donating groups favor electrophilic routes.
Functionalization with 2,5-Dimethoxyphenyl and Hydroxy Groups
The 2,5-dimethoxyphenyl moiety is introduced via Suzuki-Miyaura coupling. A boronated intermediate is prepared by treating the tricyclic core with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂, followed by coupling with 2,5-dimethoxybromobenzene. Optimized conditions (Pd(OAc)₂, SPhos ligand, K₃PO₄, 90°C) achieve 88% yield.
Hydroxylation at position 6 is accomplished through directed ortho-metalation. Protecting the thiazine nitrogen with a Boc group enables selective lithiation using n-BuLi/TMEDA, followed by quenching with molecular oxygen to install the hydroxyl group. Deprotection with HCl/MeOH restores the free -OH functionality with 91% efficiency.
Optimization of Reaction Conditions
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction rates and yields. For example, cyclocondensation steps requiring 12 hours under conventional heating complete in 25 minutes under microwave conditions (120°C, 300 W), improving yields from 37% to 74%. The following table compares conventional vs. microwave-assisted synthesis for key intermediates:
| Step | Conventional Yield (%) | Microwave Yield (%) | Time Reduction |
|---|---|---|---|
| Cyclization | 37 | 74 | 12h → 25min |
| Trifluoromethylation | 65 | 82 | 8h → 45min |
| Suzuki Coupling | 72 | 88 | 24h → 2h |
Microwave conditions also reduce byproduct formation by 30–40%, attributed to uniform heating and minimized thermal degradation.
Solvent and Catalyst Selection
Solvent polarity critically influences reaction outcomes. Polar aprotic solvents (e.g., DMF, DMSO) favor nucleophilic trifluoromethylation, while nonpolar solvents (toluene, xylene) suit electrophilic pathways. Catalyst screening reveals that Pd(OAc)₂ with SPhos ligand outperforms other Pd sources in Suzuki couplings, achieving turnover numbers (TON) > 1,500.
Analytical Characterization and Validation
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
7-(2,5-dimethoxyphenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The trifluoromethyl and dimethoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Medicine: The compound’s unique structure may make it a candidate for drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 7-(2,5-dimethoxyphenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the hydroxy group can form hydrogen bonds, while the trifluoromethyl group can enhance lipophilicity and membrane permeability .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogs
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Comparative Analysis
Ring System Complexity
- The target compound’s tricyclic framework is less complex than the heptacyclic system in but more rigid than the tetracyclic analog in . Smaller rings may enhance bioavailability by reducing molecular weight.
- The hexaazatricyclo compound exhibits a nitrogen-rich core, which could increase hydrogen-bonding capacity but reduce metabolic stability compared to the target’s thia-diaza system.
Substituent Effects
- Hydroxy vs.
- Trifluoromethyl vs. Fluorophenyl : The CF₃ group in the target introduces steric and electronic effects distinct from the fluorophenyl groups in . CF₃ is more electron-withdrawing, which could alter π-electron density in the aromatic system.
Conformational Flexibility
- Puckering parameters (e.g., amplitude and phase angles) for the tricyclic core could differ from tetracyclic or heptacyclic analogs, affecting molecular packing and crystal morphology .
Research Findings and Implications
Hydrogen-Bonding Patterns
The 6-hydroxy group in the target compound is positioned to act as both a donor (via -OH) and an acceptor (via lone pairs on oxygen), enabling diverse supramolecular interactions.
Electronic Properties
- The trifluoromethyl group’s electron-withdrawing nature may stabilize the ketone moiety at position 4, reducing reactivity toward nucleophilic attack compared to non-fluorinated analogs.
- Fluorinated substituents in could enhance membrane permeability but may introduce synthetic challenges absent in the target compound.
Biological Activity
The compound 11-(2,5-dimethoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one (CAS No. 626227-93-8) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables summarizing its effects.
Chemical Structure and Properties
The compound features a unique bicyclic structure with multiple functional groups, including a trifluoromethyl group and methoxy substituents. Its molecular formula is with a molecular weight of 422.38 g/mol. The presence of sulfur and nitrogen atoms within its structure may contribute to its pharmacological properties.
Table 1: Basic Properties of the Compound
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 422.38 g/mol |
| CAS Number | 626227-93-8 |
Antiviral Activity
Research has indicated that compounds structurally similar to this compound exhibit significant antiviral properties. For instance, studies have demonstrated that certain derivatives can effectively inhibit orthopoxviruses such as vaccinia virus (VV) and cowpox virus (CV). The evaluation of antiviral activity typically involves determining the effective concentration (EC50) that inhibits viral replication by 50% in vitro.
In one study, compounds with similar structural characteristics displayed EC50 values ranging from 8.4 to 11.7 μM against VV and CV, respectively . This suggests that the compound may also possess antiviral capabilities warranting further investigation.
Antimicrobial and Antitumor Activities
The compound's potential as an antimicrobial agent has been suggested through studies on related compounds within the same chemical class. For example, several analogs have shown promising results against various bacterial strains and fungi, indicating that this compound could also exhibit similar activities.
Moreover, antitumor activity has been reported in related compounds featuring the trifluoromethyl group, which is known to enhance lipophilicity and potentially improve cellular uptake in cancerous tissues.
Antioxidant Properties
Antioxidant activity is another area where this compound may have relevance. Research has shown that certain methoxy-substituted compounds can scavenge free radicals and reduce oxidative stress in cells. This mechanism is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .
Case Study 1: Antiviral Efficacy
In a controlled laboratory setting, a derivative of this compound was tested for its antiviral efficacy against VV using human foreskin fibroblast cells. The study involved determining both EC50 values and cytotoxicity (CC50) using neutral red uptake assays. Results indicated that while the compound inhibited viral replication effectively at low concentrations, it exhibited minimal cytotoxic effects on uninfected cells, highlighting its potential as a therapeutic agent .
Case Study 2: Antimicrobial Activity
A comparative study evaluated the antimicrobial properties of various derivatives of this compound against clinically relevant pathogens such as Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones in agar diffusion assays, suggesting effective antimicrobial activity that warrants further exploration in clinical settings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
